(1R)-1-(3-Bromophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a bromophenyl group attached to a 1,2-diol structure. Its molecular formula is CHBrO, and it has a molecular weight of 217.06 g/mol. This compound is notable for its chirality, with the (1R) designation indicating the specific spatial arrangement of its atoms. The bromine atom in the para position of the phenyl ring significantly influences its reactivity and biological interactions, making it a valuable compound in both synthetic and medicinal chemistry.
Research indicates that (1R)-1-(3-Bromophenyl)ethane-1,2-diol exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action is likely related to its interaction with specific molecular targets such as enzymes or receptors, where the bromophenyl group enhances binding affinity and specificity. This compound's unique structure may lead to various biochemical pathways, including modulation of enzymatic activity and receptor signaling.
Several synthesis methods for (1R)-1-(3-Bromophenyl)ethane-1,2-diol have been documented:
(1R)-1-(3-Bromophenyl)ethane-1,2-diol has several applications across various fields:
Studies on (1R)-1-(3-Bromophenyl)ethane-1,2-diol's interactions reveal its potential as a building block for developing new pharmaceuticals. Its reactivity allows it to participate in various coupling reactions, such as Suzuki-Miyaura coupling, which is significant for forming carbon-carbon bonds in organic synthesis.
Several compounds share structural similarities with (1R)-1-(3-Bromophenyl)ethane-1,2-diol. Here are some notable examples:
| Compound Name | Description |
|---|---|
| 1,2-Ethanediol, 1-phenyl-, (1R)- | Lacks the bromine atom; different reactivity and biological activity. |
| 1,2-Ethanediol, 1-(4-bromophenyl)-, (1R)- | Similar structure with bromine at the para position; affects chemical properties differently. |
| 1,2-Ethanediol, 1-(2-bromophenyl)-, (1R)- | Bromine at the ortho position; distinct steric and electronic effects compared to (3-bromophenyl). |
| (R)-1-(3-Chlorophenyl)-1,2-ethanediol | Contains a chlorophenyl group; studied for potential biological activities similar to (3-bromophenyl). |
The unique positioning of the bromine atom on the phenyl ring of (1R)-1-(3-Bromophenyl)ethane-1,2-diol influences its reactivity and interactions within chemical and biological systems. This specificity makes it particularly valuable for targeted applications in research and industry.